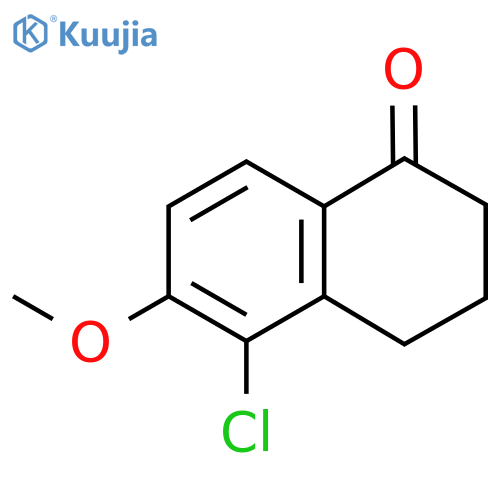

Cas no 26231-22-1 (5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone)

5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 化学的及び物理的性質

名前と識別子

-

- 5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone

- IBVLQEIGMLJFFO-UHFFFAOYSA-N

- 5-chloro-6-methoxy-3,4-dihydronapthalene-1(2H)-one

- 5-CHLORO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE

- 5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone

-

- MDL: MFCD18648274

- インチ: 1S/C11H11ClO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3

- InChIKey: IBVLQEIGMLJFFO-UHFFFAOYSA-N

- SMILES: ClC1=C(C=CC2C(CCCC=21)=O)OC

計算された属性

- 精确分子量: 210.0447573g/mol

- 同位素质量: 210.0447573g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.6

- トポロジー分子極性表面積: 26.3

5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A811131-1g |

5-Chloro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one |

26231-22-1 | 95% | 1g |

$1213.0 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1056246-5g |

5-Chloro-3,4-dihydro-6-methoxy-1(2H)-naphthalenone |

26231-22-1 | 95% | 5g |

$1595 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1056246-5g |

5-Chloro-3,4-dihydro-6-methoxy-1(2H)-naphthalenone |

26231-22-1 | 95% | 5g |

$1595 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1056246-5g |

5-Chloro-3,4-dihydro-6-methoxy-1(2H)-naphthalenone |

26231-22-1 | 95% | 5g |

$1595 | 2025-02-19 |

5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 関連文献

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenoneに関する追加情報

5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone (CAS No. 26231-22-1)

5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, also known by its CAS registry number CAS No. 26231-22-1, is a structurally complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of naphthalenones, which are derivatives of naphthalene with a ketone functional group. The presence of a chlorine atom at the 5-position and a methoxy group at the 6-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of 5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone typically involves multi-step organic reactions, often utilizing Friedel-Crafts acylation or other electrophilic aromatic substitution techniques. The dihydro structure at positions 3 and 4 suggests that this compound may undergo further oxidation or reduction reactions to explore its reactivity and potential applications in drug design.

Recent studies have highlighted the potential of CAS No. 26231-22-1 as a precursor in the synthesis of bioactive compounds. For instance, researchers have reported its role in the development of anti-inflammatory agents and antioxidants due to its ability to modulate cellular signaling pathways. The methoxy group at position 6 contributes to increased lipophilicity, enhancing its bioavailability when used in pharmaceutical formulations.

In addition to its pharmacological applications, 5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been explored for its photochemical properties. Under UV light irradiation, this compound exhibits fluorescence characteristics that make it a candidate for use in optoelectronic materials and sensors. The chlorine atom at position 5 plays a critical role in tuning the absorption spectrum, enabling selective detection of environmental pollutants.

The structural uniqueness of CAS No. 26231-22-1 also makes it an interesting subject for theoretical studies. Computational chemistry methods, such as density functional theory (DFT), have been employed to investigate its electronic structure and reactivity patterns. These studies provide insights into the molecule's potential as a catalyst or template in organic synthesis.

In conclusion, 5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone (CAS No. 26231– ) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers in drug discovery, material science, and organic synthesis.

26231-22-1 (5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone) Related Products

- 1285536-79-9(N'-[(1E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)

- 330574-84-0(3-(2-FURYL)-2-[2-(4-METHOXYPHENYL)HYDRAZONO]-3-OXOPROPANAL)

- 1073159-74-6(N-(6-Chloro-2-cyanopyridin-3-yl)-N-methylmethanesulfonamide)

- 2228941-87-3(1-{1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylcyclopropyl}ethan-1-amine)

- 2229493-12-1(2-3-(4-fluorophenyl)-1H-pyrazol-4-ylprop-2-en-1-amine)

- 1861051-95-7(2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid)

- 2680762-02-9(5-2-(2,2,2-trifluoroacetamido)ethyl-1,2-oxazole-3-carboxylic acid)

- 1262192-05-1((3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid)

- 1339932-84-1((1-isocyanatoethyl)cyclopropane)

- 473566-88-0(1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride)